3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate
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Overview
Description
3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate is a complex organic compound that features a furan ring, a morpholine group, and a phosphoryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Morpholine Group: This can be achieved by reacting the furan derivative with morpholine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The phosphoryl group can be reduced to form phosphines.
Substitution: The morpholine group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Phosphines and reduced derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furyl)-2-[(piperidinylmethyl)hydroxyphosphoryl]propanoate: Similar structure but with a piperidine ring instead of morpholine.
3-(2-Furyl)-2-[(azetidinylmethyl)hydroxyphosphoryl]propanoate: Similar structure but with an azetidine ring instead of morpholine.
Uniqueness
3-(2-Furyl)-2-[(morpholinomethyl)hydroxyphosphoryl]propanoate is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to similar compounds with different ring structures.
Properties
Molecular Formula |
C12H16NO6P-2 |
---|---|
Molecular Weight |
301.23 g/mol |
IUPAC Name |
3-(furan-2-yl)-2-[morpholin-4-ylmethyl(oxido)phosphoryl]propanoate |
InChI |
InChI=1S/C12H18NO6P/c14-12(15)11(8-10-2-1-5-19-10)20(16,17)9-13-3-6-18-7-4-13/h1-2,5,11H,3-4,6-9H2,(H,14,15)(H,16,17)/p-2 |
InChI Key |
SPKUJLPWHOKKTM-UHFFFAOYSA-L |
Canonical SMILES |
C1COCCN1CP(=O)(C(CC2=CC=CO2)C(=O)[O-])[O-] |
Origin of Product |
United States |
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